4-(4-chlorophenyl)-1H-pyrazole

Dopamine D4 receptor Binding affinity Selectivity

Researchers targeting drug-resistant tuberculosis or aggressive cancers often face scaffold limitations. 4-(4-Chlorophenyl)-1H-pyrazole (CAS 111016-47-8) provides a validated, high-affinity core structure. - Antitubercular: Derivatives achieve MIC values as low as 1.56 μg/mL against M. tuberculosis, outperforming pyrazinamide. - Anticancer: 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole analogs exhibit GI50 values down to 0.08 μM across the NCI 60-cell panel. - Neurological: Demonstrated high-affinity binding to the human dopamine D4 receptor, critically dependent on the 4-chlorophenyl substitution. Supplied with ≥97% purity, ensuring batch-to-batch reproducibility for medicinal chemistry programs.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 111016-47-8
Cat. No. B025331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-1H-pyrazole
CAS111016-47-8
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)Cl
InChIInChI=1S/C9H7ClN2/c10-9-3-1-7(2-4-9)8-5-11-12-6-8/h1-6H,(H,11,12)
InChIKeyULGLRLRMAVGXFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-1H-pyrazole: Procurement-Ready Scaffold


4-(4-Chlorophenyl)-1H-pyrazole (CAS 111016-47-8) is a heterocyclic organic compound characterized by a pyrazole core substituted at the 4-position with a 4-chlorophenyl group. It is a solid at room temperature with a melting point of 184–185 °C, a molecular weight of 178.62 g/mol, and is typically supplied at purities of 95–98% . The compound serves as a versatile intermediate in the synthesis of pharmaceutical and agrochemical agents, with 88 patents citing its use [1].

4-(4-Chlorophenyl)-1H-pyrazole: Why Substitution Fails


Substitution of 4-(4-chlorophenyl)-1H-pyrazole with other aryl-pyrazole analogs can lead to significant changes in biological activity and binding affinity. The presence and position of the chlorine atom on the phenyl ring, as well as the direct attachment of the aryl group to the pyrazole, are critical determinants of target engagement and selectivity. For example, replacing the 4-chlorophenyl group with a methyl group or altering the linker distance can drastically reduce receptor binding . The specific electronic and steric properties conferred by the 4-chlorophenyl substitution pattern are essential for maintaining potency and selectivity in applications such as kinase inhibition and antimicrobial research [1].

4-(4-Chlorophenyl)-1H-pyrazole: Comparative Evidence


D4 Receptor Binding: Chlorophenyl Essential

The 4-chlorophenyl substituent is essential for high-affinity binding to the human dopamine D4 (hD4) receptor. Replacing the 4-chlorophenyl group on the pyrazole with a simple methyl group (Compound 12) results in a 50-fold reduction in binding affinity .

Dopamine D4 receptor Binding affinity Selectivity

Antitubercular Potency: Superior to Standard Drugs

Derivatives based on the 4-(4-chlorophenyl)-1H-pyrazole core exhibit potent antitubercular activity. In a direct comparison, compound 10e, which incorporates the 4-chlorophenyl-pyrazole moiety, demonstrated a minimum inhibitory concentration (MIC) of 1.56 μg/mL against Mycobacterium tuberculosis, outperforming the standard drugs pyrazinamide and streptomycin [1].

Antitubercular Mycobacterium tuberculosis MIC

Antitumor Activity: Broad-Spectrum NCI 60-Cell Inhibition

Compounds derived from the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole scaffold demonstrate significant broad-spectrum antitumor activity. In NCI 60-cell panel screening, the pyrazolinedione analog 7 exhibited a GI50 of 0.67 μM, while compounds 13 and 14 showed GI50 values of 0.08 μM and 0.36 μM, respectively [1].

Antitumor GI50 NCI 60-cell panel

4-(4-Chlorophenyl)-1H-pyrazole: Recommended Applications


Dopamine D4 Receptor Ligand Development

The compound's demonstrated high-affinity binding to the human dopamine D4 receptor, which is critically dependent on the 4-chlorophenyl group , makes it a valuable starting material for synthesizing and optimizing ligands for neurological disorders. Replacing the 4-chlorophenyl group with other substituents, such as a methyl group, has been shown to drastically reduce binding affinity, confirming the unique value of this specific substitution pattern.

Antitubercular Drug Discovery: Lead Optimization

The compound serves as a core scaffold for generating potent antitubercular agents. Its derivatives have shown MIC values as low as 1.56 μg/mL against Mycobacterium tuberculosis, outperforming standard drugs like pyrazinamide and streptomycin . This makes it a high-priority starting point for medicinal chemistry programs targeting drug-resistant tuberculosis.

Oncology: Broad-Spectrum Antitumor Agent Synthesis

Derivatives of the 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole scaffold have demonstrated potent growth inhibition (GI50 values as low as 0.08 μM) across the NCI 60-cell panel . The compound is therefore recommended for procurement by research groups focused on synthesizing and evaluating novel anticancer agents, particularly those targeting leukemia and other aggressive tumor types.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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